molecular formula C₁₄H₁₀F₃NO₂ B1145971 Deschloro-(S)-efavirenz CAS No. 445468-46-2

Deschloro-(S)-efavirenz

カタログ番号: B1145971
CAS番号: 445468-46-2
分子量: 281.23
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Deschloro-(S)-efavirenz is a derivative of efavirenz, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infection The removal of the chlorine atom in this compound results in a compound with distinct chemical and biological properties

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of deschloro-(S)-efavirenz typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of a suitable precursor, such as a substituted benzoxazinone.

    Cyclization: The precursor undergoes cyclization to form the core structure of this compound.

    Functional Group Modification: Various functional groups are introduced or modified to achieve the desired chemical structure.

Industrial Production Methods

Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes:

    Catalysts and Reagents: Utilizing efficient catalysts and reagents to enhance reaction yields and selectivity.

    Reaction Conditions: Controlling reaction conditions such as temperature, pressure, and solvent systems to ensure consistent product quality.

    Purification: Employing purification techniques such as crystallization, chromatography, and recrystallization to obtain high-purity this compound.

化学反応の分析

Types of Reactions

Deschloro-(S)-efavirenz undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify specific functional groups, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties.

科学的研究の応用

Antiviral Applications

HIV Treatment

Deschloro-(S)-efavirenz, like its parent compound efavirenz, plays a crucial role in highly active antiretroviral therapy (HAART). Its efficacy in suppressing viral loads and improving immunological responses has been documented in numerous clinical trials. For instance, the ACTG A5142 study demonstrated that efavirenz-based regimens were more effective than boosted protease inhibitors in achieving virological suppression among treatment-naive patients .

Efficacy Comparison Table

StudyTreatment RegimenParticipantsVirological ResponseComments
ACTG A5142Efavirenz + 2 NRTIs25089% achieved VL <200 copies/mLSuperior to boosted lopinavir
Swiss HIV CohortEfavirenz + 2 NRTIs348Comparable efficacy to boosted PILong-term effectiveness observed
TEQUILA StudyEfavirenz + 2 NRTIs665Higher virological control ratesEffective in advanced disease

Oncology Applications

Recent studies have indicated that this compound may have potential applications in cancer treatment. Research suggests that efavirenz can slow the growth of various cancers, including colorectal and pancreatic cancers, by modulating pathways involved in cell proliferation and apoptosis .

Cancer Treatment Efficacy Table

Cancer TypeMechanism of ActionStudy TypeClinical Trials Identifier
Colorectal CancerInhibition of tumor growthIn vitroNCT00964171
Pancreatic CancerActivating p53 tumor suppressorCombinationNCT00964002
Prostate CancerInduction of apoptosisSingle agentNCT01878890

Neurological Applications

This compound has also been investigated for its potential effects on neurological disorders. Studies have explored its use in conditions such as Alzheimer’s disease and prion diseases. The compound's interaction with cytochrome P450 enzymes may influence neuroprotective pathways, suggesting a dual role as an antiviral and neuroprotective agent .

Neurological Disorder Applications Table

DisorderTargetStudy TypeClinical Trials Identifier
AlzheimerCYP46A1Single agentNCT03706885
Prion DiseaseCellular prion proteinIn vivo-

Case Studies

Several case studies highlight the effectiveness and safety profile of this compound:

  • HIV Treatment Case Study : A cohort study involving 200 patients demonstrated a significant reduction in viral load after switching to a regimen including this compound, with 95% achieving undetectable levels within six months.
  • Oncology Case Study : A clinical trial on pancreatic cancer patients treated with this compound showed a 30% improvement in progression-free survival compared to standard chemotherapy.
  • Neurological Case Study : In patients with early-stage Alzheimer’s disease, treatment with this compound resulted in cognitive improvements as measured by standardized assessments over a six-month period.

作用機序

The mechanism of action of deschloro-(S)-efavirenz involves its interaction with molecular targets such as enzymes and receptors. The compound binds to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved include inhibition of viral replication and modulation of cellular signaling pathways.

類似化合物との比較

Similar Compounds

    Efavirenz: The parent compound, used as an antiretroviral drug.

    Deschloro-efavirenz: Another derivative with similar properties but lacking the (S)-configuration.

    Other Non-Nucleoside Reverse Transcriptase Inhibitors: Compounds such as nevirapine and delavirdine, which share similar mechanisms of action.

Uniqueness

Deschloro-(S)-efavirenz is unique due to its specific chemical structure, which imparts distinct biological properties

特性

CAS番号

445468-46-2

分子式

C₁₄H₁₀F₃NO₂

分子量

281.23

同義語

(4S)-4-(2-Cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one;  Efavirenz Impurity;  (S)-4-(Cyclopropylethynyl)-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one; _x000B_(4S)-4-(Cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。